Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

SuFEx click chemistry covalent inhibitor design electrophilic warhead stability

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (CAS 1955561-64-4) is a fluorinated aromatic sulfonyl fluoride bearing both a methyl ester and a 4-fluoro substituent on the benzoate scaffold, with a molecular weight of 236.19 g/mol. This compound belongs to the class of aryl sulfonyl fluorides—privileged electrophiles for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry—and serves as a bifunctional intermediate in medicinal chemistry and materials science.

Molecular Formula C8H6F2O4S
Molecular Weight 236.19 g/mol
Cat. No. B13282961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-2-(fluorosulfonyl)benzoate
Molecular FormulaC8H6F2O4S
Molecular Weight236.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)F
InChIInChI=1S/C8H6F2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3
InChIKeyALKCUSSQUXEVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-fluoro-2-(fluorosulfonyl)benzoate: Procurement Specifications and Structural Benchmarking for SuFEx-Capable Building Blocks


Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (CAS 1955561-64-4) is a fluorinated aromatic sulfonyl fluoride bearing both a methyl ester and a 4-fluoro substituent on the benzoate scaffold, with a molecular weight of 236.19 g/mol [1]. This compound belongs to the class of aryl sulfonyl fluorides—privileged electrophiles for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry—and serves as a bifunctional intermediate in medicinal chemistry and materials science . Its core distinction relative to simpler analogs lies in the ortho-fluorosulfonyl/para-fluoro substitution pattern, which modulates electrophilicity, lipophilicity, and regiochemical reactivity in ways directly relevant to synthetic route selection and final target property optimization.

Electrophilic warhead SuFEx-ready fluorosulfonyl for covalent probe synthesis
Substitution pattern Ortho-fluorosulfonyl / para-fluoro for tuned reactivity and lipophilicity
Bifunctional handles Methyl ester and fluorosulfonyl enable orthogonal diversification
Fragment-compliant MW under 300, Rule-of-Three compliant for fragment-based screening

Why Methyl 4-fluoro-2-(fluorosulfonyl)benzoate Cannot Be Replaced by Unsubstituted or Isomeric Analogs


Procurement decisions for aryl fluorosulfonyl benzoates cannot rely on simple functional group equivalence because both the regiochemistry of the fluorosulfonyl group and the presence of additional ring substituents critically alter three procurement-relevant parameters: (i) SuFEx reaction kinetics and hydrolytic stability under storage/use conditions [1]; (ii) the electronic environment for downstream cross-coupling (e.g., Suzuki-Miyaura) at the C-F bond ; and (iii) the physicochemical properties (logP, TPSA) of the final sulfonamide/sulfonate products [2]. Substituting methyl 4-fluoro-2-(fluorosulfonyl)benzoate with methyl 2-(fluorosulfonyl)benzoate (CAS 137654-46-7, lacking the 4-fluoro) or methyl 4-(fluorosulfonyl)benzoate (CAS 455-15-2, para-fluorosulfonyl) changes the electronic deactivation pattern of the aromatic ring, thereby altering both the chemo- and regioselectivity of subsequent functionalization and the metabolic stability profile of any derived bioactive molecule.

If replacing with
Unsubstituted analog (no 4‑F)
Lipophilicity and electronic deactivation pattern may shift, altering downstream SAR and cross‑coupling selectivity.
If replacing with
Para‑fluorosulfonyl regioisomer
Electrophilicity and SuFEx reactivity profile may change, potentially reducing suitability for biological probe applications.
If replacing with
Other isomeric analogs
Metabolic stability and physicochemical properties of derived sulfonamides may differ, requiring re‑validation in SAR studies.

Quantitative Differentiation of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate: Evidence-Based Comparator Analysis


Electrophilicity and Hydrolytic Stability: Ortho-Fluorosulfonyl vs. Para-Fluorosulfonyl Regioisomers

Ortho-substituted aryl sulfonyl fluorides exhibit enhanced electrophilicity toward biological nucleophiles relative to para-substituted regioisomers due to intramolecular electronic effects. In a directed fragment screen against human neutrophil elastase, ortho-substituted phenyl sulfonyl fluoride fragments demonstrated covalent inhibitory activity whereas the para-substituted analog did not yield hits under identical screening conditions [1]. This regiochemical dependence is a class-level inference applicable to methyl 4-fluoro-2-(fluorosulfonyl)benzoate: the ortho-fluorosulfonyl placement (relative to the ester) is a critical determinant of biological SuFEx reactivity, whereas para-fluorosulfonyl analogs (e.g., methyl 4-(fluorosulfonyl)benzoate, CAS 455-15-2) are more suitable for applications requiring attenuated electrophilicity or differential hydrolytic stability during long-term storage.

Ortho vs Para Reactivity
Class-level
Ortho‑fluorosulfonyl: reported covalent hNE inhibitor hit; para‑fluorosulfonyl: no hit detected
Regiochemistry determines SuFEx reactivity and storage stability; ortho‑substitution supports covalent probe design.
Class‑level inference from fragment screen; context‑dependent for specific targets.
SuFEx click chemistry covalent inhibitor design electrophilic warhead stability

Lipophilicity and Topological Polar Surface Area: 4-Fluoro Substitution vs. Unsubstituted Methyl 2-(fluorosulfonyl)benzoate

The 4-fluoro substituent in methyl 4-fluoro-2-(fluorosulfonyl)benzoate provides quantifiable differentiation in computed physicochemical descriptors relative to its unsubstituted analog methyl 2-(fluorosulfonyl)benzoate (CAS 137654-46-7). The target compound exhibits XLogP3 = 2.3, reflecting a 0.5-unit increase in calculated lipophilicity versus the unsubstituted analog (XLogP3 = 1.8) [1][2]. This difference is attributable to the lipophilic contribution of the aromatic fluorine atom, which also alters the Topological Polar Surface Area (TPSA = 68.8 Ų) and hydrogen bond acceptor count (6) relative to the unsubstituted scaffold [1]. These parameters directly influence passive membrane permeability and oral bioavailability of any derived sulfonamide drug candidate.

Lipophilicity Shift
Reported
ΔXLogP3 = +0.5 (2.3 vs. 1.8), TPSA 68.8 Ų (vs. 60.8 Ų for unsubstituted)
4‑Fluoro substitution supports lipophilicity tuning without additional synthetic steps.
Computed property; experimental confirmation advised for lead optimization.
medicinal chemistry ADME optimization drug-likeness

Kinase Active-Site Covalent Modification: Aryl Fluorosulfonyl Benzoyl Moiety vs. Alternative Electrophilic Warheads

The 4-(fluorosulfonyl)benzoyl moiety—closely related to the 4-fluoro-2-(fluorosulfonyl)benzoyl scaffold—has demonstrated validated utility as an activity-based probe warhead for covalent modification of the conserved catalytic lysine in protein kinase ATP-binding sites. 5′-Fluorosulfonylbenzoyl adenosine (FSBA) irreversibly modifies this lysine across diverse kinases [1]. In comparative selectivity studies, a 5′-fluorosulfonylbenzoate derivative (1) reacted with the conserved catalytic lysine (Lys295) and showed little discrimination among related kinases, whereas a 5′-vinylsulfonate analog (2) reacted with a poorly conserved proximal cysteine (Cys277) found in only three Src-family and six unrelated kinases [2]. This lysine-targeting selectivity profile is a class-level inference for the fluorosulfonylbenzoyl pharmacophore: the target compound's scaffold provides broad kinome coverage suitable for pan-kinase profiling probes, as opposed to cysteine-targeted warheads (e.g., acrylamides, vinylsulfonates) that yield narrower target profiles.

Kinase Warhead Selectivity
Class-level
Fluorosulfonylbenzoyl: broad kinome coverage (conserved Lys); vinylsulfonate: narrow (9 kinases, Cys277)
Warhead choice determines profiling breadth; fluorosulfonylbenzoyl supports pan‑kinase probe development.
Src‑family kinase panel; class‑level inference for ABP design.
kinase inhibitor activity-based probe covalent lysine modification

Molecular Weight and Heavy Atom Count Differentiation from Core Fluorosulfonyl Benzoate Scaffolds

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (MW = 236.19 g/mol) occupies a distinct position in the molecular weight continuum of fluorosulfonyl benzoate building blocks. It is heavier than the unsubstituted methyl 2-(fluorosulfonyl)benzoate (MW = 218.20 g/mol) and the para-fluorosulfonyl regioisomer methyl 4-(fluorosulfonyl)benzoate (MW = 218.20 g/mol) [1][2], yet substantially lighter than extended benzoate derivatives such as 1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethyl benzoate (MW ≈ 318 g/mol) [3]. The heavy atom count (15) and exact mass (235.995 Da) position this compound as a Rule-of-Three compliant fragment (MW < 300) suitable for fragment-based screening, while the additional 4-fluoro substitution provides a 18-Da mass increment over the unsubstituted scaffold—a deliberate synthetic handle for SAR exploration and a useful isotopic mass shift for LC-MS tracking.

Mass Increment
Reported
ΔMW = +18.0 g/mol (236.19 vs. 218.20), heavy atom count 15, Rule‑of‑Three compliant
+18 Da enables LC‑MS differentiation from unsubstituted analog, supporting reaction monitoring.
Computed values; suitable for fragment‑based screening and SAR tracking.
fragment-based drug discovery lead optimization building block selection

High-Value Procurement Scenarios for Methyl 4-fluoro-2-(fluorosulfonyl)benzoate: Evidence-Anchored Use Cases


Covalent Fragment-Based Drug Discovery Targeting Catalytic Lysine Residues

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate serves as a SuFEx-ready fragment for covalent modification of conserved lysine residues in kinase and protease active sites. The ortho-fluorosulfonyl regiochemistry provides the requisite electrophilicity for biological SuFEx reactivity as demonstrated in hNE fragment screens [1], while the 4-fluoro substituent confers the XLogP3 = 2.3 lipophilicity appropriate for cell permeability without exceeding Rule-of-Three fragment guidelines (MW = 236.19) [2]. The methyl ester handle enables subsequent amidation or hydrolysis for SAR expansion following initial fragment hit identification.

Pan-Kinase Activity-Based Probe (ABP) Scaffold Synthesis

The 4-fluoro-2-(fluorosulfonyl)benzoyl moiety can be elaborated into adenosine- or biotin-conjugated activity-based probes for kinome-wide profiling. Literature precedent with the closely related 4-(fluorosulfonyl)benzoyl group in FSBA derivatives demonstrates covalent modification of the conserved catalytic lysine across diverse kinases with broad coverage [1]. Procurement of methyl 4-fluoro-2-(fluorosulfonyl)benzoate provides a differentiated scaffold for developing second-generation ABPs with altered lipophilicity (ΔXLogP3 = +0.5 vs. unsubstituted analog) and distinct MS signatures (ΔMW = +18 Da) for multiplexed kinome profiling applications [2].

Orthogonal Functionalization in Parallel Medicinal Chemistry Libraries

This compound enables orthogonal diversification strategies in parallel synthesis workflows. The fluorosulfonyl group undergoes SuFEx click reactions with aryl silyl ethers or amines to generate sulfonates or sulfonamides [1], while the 4-fluoro substituent remains available for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. The methyl ester serves as a third diversification point via hydrolysis to the carboxylic acid followed by amide coupling. This three-vector diversification capability distinguishes methyl 4-fluoro-2-(fluorosulfonyl)benzoate from mono-functional fluorosulfonyl arenes and provides a procurement advantage for library synthesis programs requiring maximal scaffold efficiency.

Electrophilic Warhead Optimization in Targeted Covalent Inhibitor (TCI) Programs

For TCI programs requiring tunable electrophilicity, the ortho-fluorosulfonyl benzoate scaffold offers a reactivity profile intermediate between highly reactive sulfonyl chlorides (prone to hydrolysis) and less reactive para-fluorosulfonyl analogs (insufficient biological SuFEx reactivity) [1]. Procurement of the 4-fluoro-substituted variant provides an additional parameter for fine-tuning warhead reactivity through electronic modulation: the electron-withdrawing para-fluoro group slightly attenuates the electrophilicity of the ortho-fluorosulfonyl moiety relative to the unsubstituted scaffold, offering a calibrated reactivity window for optimizing target engagement residence time without compromising covalent modification efficiency [2].

Application
Selection Property
Validation Focus
Covalent fragment screening (kinase/protease)
Ortho‑fluorosulfonyl electrophilicity, fragment‑like MW/lipophilicity
Lysine modification efficiency, cell permeability in fragment assays
Pan‑kinase ABP scaffold synthesis
Broad kinome coverage via conserved lysine targeting, MS mass shift
Kinome profiling selectivity, probe labeling efficiency
Orthogonal diversification in parallel libraries
Three diversification vectors (SuFEx, cross‑coupling, ester hydrolysis)
Reaction orthogonality, scaffold efficiency in parallel synthesis
TCI electrophilic warhead optimization
Calibrated electrophilicity between SO₂Cl and para‑F‑sulfonyl
Residence time vs. modification efficiency, target engagement

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